Nylon 6/66

Description

The exact mass of the compound Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azepan-2-one;hexane-1,6-diamine;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.C6H11NO.C6H10O4/c7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYHIGCKINZLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54190-66-8 | |

| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), polymer with hexahydro-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54190-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24993-04-2 | |

| Record name | Nylon 6/66 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24993-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylon 6:66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024993042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of Nylon 6/66 Copolymer

Abstract

This technical guide provides an in-depth exploration of Nylon 6/66 copolymers, a significant class of engineering thermoplastics. This compound is synthesized to leverage the distinct characteristics of its parent homopolymers, Nylon 6 and Nylon 66, resulting in materials with tailored properties for a wide range of applications. This document details the synthesis of this compound via melt polycondensation, outlines the experimental protocols for its preparation and characterization, and presents a quantitative analysis of its physicochemical properties. The influence of monomer composition on the final properties, including mechanical strength, thermal behavior, and water absorption, is discussed. Diagrams illustrating the copolymerization mechanism, experimental workflows, and structure-property relationships are provided to facilitate a comprehensive understanding for researchers, scientists, and professionals in materials science and development.

Introduction to Nylon Copolymers

Polyamides, commonly known as nylons, are a family of engineering plastics characterized by the recurring amide group (-CO-NH-) in their polymer backbone.[1] Among the most prevalent are Nylon 6 and Nylon 66, which dominate the market due to their excellent balance of mechanical strength, wear resistance, and thermal stability.[1][2]

-

Nylon 6 is produced from the ring-opening polymerization of ε-caprolactam, which contains six carbon atoms.[3] It is known for its flexibility and superior elastic recovery.[3]

-

Nylon 66 is synthesized through the condensation polymerization of two monomers, hexamethylenediamine (B150038) and adipic acid, each contributing six carbon atoms.[4] Its symmetrical structure allows for strong hydrogen bonding, resulting in higher strength, stiffness, and thermal resistance compared to Nylon 6.[4][5]

Copolymerization is a versatile technique used to modify the properties of polymers to meet specific application needs.[6] By combining the monomer units of Nylon 6 and Nylon 66, a This compound copolymer is formed. This process allows for the fine-tuning of properties such as crystallinity, melting point, and flexibility to create a material that bridges the performance gap between the two homopolymers.[6] The resulting copolymer often exhibits enhanced toughness and dimensional stability.[7]

Synthesis and Mechanism of this compound Copolymer

This compound is typically synthesized via a step-growth polymerization mechanism in the melt phase.[6][7][8] This process involves the ring-opening of ε-caprolactam (the Nylon 6 precursor) and the condensation reaction of a pre-formed salt of hexamethylenediamine and adipic acid, known as AH-salt (the Nylon 66 precursor).

The copolymerization disrupts the structural regularity found in the homopolymers. This interference with chain packing and hydrogen bonding is a key factor in determining the final properties of the copolymer.[9]

References

- 1. laminatedplastics.com [laminatedplastics.com]

- 2. smithmetal.com [smithmetal.com]

- 3. Nylon 6 Vs Nylon 66: Differences Explained - Righton Blackburns [rightonblackburns.co.uk]

- 4. szoneierfabrics.com [szoneierfabrics.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Copolymer - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Properties of this compound Copolymer with a Small Proportion of Hexamethylene Adipamide Salt | Scientific.Net [scientific.net]

- 9. Copolymerization-Regulated Hydrogen Bonds: A New Routine for High-Strength Copolyamide 6/66 Fibers - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Nylon 6/66.

An In-depth Technical Guide to the Chemical Structure and Properties of Nylon 6/66

Introduction

This compound is a copolymer that combines the monomer units of Nylon 6 (caprolactam) and Nylon 66 (hexamethylene diamine and adipic acid). This material is synthesized to leverage the desirable properties of both parent nylons, resulting in a polymer with a unique balance of mechanical strength, thermal stability, and processability. This guide provides a comprehensive overview of the chemical structure, properties, and characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Synthesis

This compound is a random copolymer formed through the polycondensation of its constituent monomers.[1] The "6" in its name refers to the six carbon atoms in caprolactam, while the "66" denotes the six carbon atoms in hexamethylene diamine and six carbon atoms in adipic acid.[2] The resulting polymer chain consists of repeating units from both Nylon 6 and Nylon 66, linked by amide bonds (-CO-NH-).[2]

The synthesis of this compound is typically achieved through melt copolymerization.[1] In this process, ε-caprolactam and a salt of hexamethylene diamine and adipic acid (AH salt) are heated together in an autoclave.[3] The reaction proceeds through the opening of the caprolactam ring and the condensation reaction between the diamine and diacid, with the elimination of water. The ratio of the two monomer systems can be varied to tailor the final properties of the copolymer.

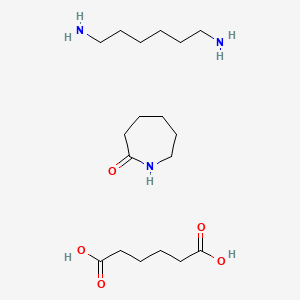

Chemical Structure of Monomers and Copolymer

The chemical structures of the monomers and the resulting this compound copolymer are illustrated below.

Properties of this compound

The properties of this compound are intermediate to those of Nylon 6 and Nylon 66, offering a compromise that can be advantageous for specific applications. Key properties include its mechanical strength, thermal characteristics, and chemical resistance.

Quantitative Data Summary

The following table summarizes the key physical and mechanical properties of Nylon 6, Nylon 66, and a typical this compound copolymer for comparison.

| Property | Nylon 6 | Nylon 66 | This compound | Units |

| Mechanical | ||||

| Tensile Strength | 50 - 80 | 59 - 93 | 55 - 85 | MPa |

| Elongation at Break | 30 - 300 | 50 - 300 | 40 - 250 | % |

| Flexural Modulus | 1.0 - 2.8 | 1.2 - 3.2 | 1.1 - 3.0 | GPa |

| Notched Izod Impact | 40 - 200 | 0.11 - 1.0 | 50 - 180 | J/m |

| Thermal | ||||

| Melting Point | 210 - 220 | 255 - 265 | 190 - 210 | °C |

| Heat Deflection Temperature @ 1.8 MPa | 60 - 80 | 85 - 100 | 70 - 90 | °C |

| Physical | ||||

| Density | 1.12 - 1.14 | 1.14 - 1.15 | 1.13 - 1.15 | g/cm³ |

| Water Absorption (24h) | 1.3 - 1.9 | 1.2 - 1.5 | 1.2 - 1.7 | % |

Note: The properties of this compound can vary significantly depending on the ratio of Nylon 6 to Nylon 66 monomers.

Logical Comparison of Properties

The selection between Nylon 6, Nylon 66, and their copolymer often involves a trade-off between performance and processability.

Experimental Protocols for Characterization

The characterization of this compound is crucial for understanding its structure-property relationships. Standard techniques include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg) of the copolymer.

-

Methodology:

-

A small sample (5-10 mg) of the this compound is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated from room temperature to a temperature above its expected melting point (e.g., 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is used to erase the thermal history.

-

The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition (e.g., 0°C).

-

A second heating scan is performed at the same rate as the first to obtain the thermal transition data.

-

The Tm, Tc, and Tg are determined from the resulting heat flow versus temperature curve.

-

Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of this compound.

-

Methodology:

-

A small sample (10-20 mg) of the polymer is placed in a TGA crucible.

-

The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the this compound copolymer and confirm its chemical structure.

-

Methodology:

-

A thin film of the polymer is prepared, or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the FTIR spectrometer.

-

An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The characteristic absorption bands for amide groups (N-H stretch, C=O stretch), and methylene (B1212753) groups (C-H stretch) are identified to confirm the polyamide structure.

-

Experimental Workflow

The general workflow for the characterization of a synthesized this compound sample is depicted below.

Conclusion

This compound is a versatile copolymer that offers a tunable set of properties by adjusting the ratio of its constituent monomers. Its chemical structure, characterized by the random distribution of Nylon 6 and Nylon 66 units, results in a material with a unique combination of mechanical strength, thermal resistance, and processability. The detailed characterization of this copolymer using techniques such as DSC, TGA, and FTIR is essential for quality control and for tailoring the material to specific high-performance applications. This guide provides the foundational knowledge for researchers and professionals to understand and utilize this compound effectively in their respective fields.

References

Copolymerization process of Nylon 6/66.

An In-depth Technical Guide to the Copolymerization Process of Nylon 6/66

Introduction

Nylon, a family of synthetic polyamides, represents a cornerstone of the polymer industry, renowned for its exceptional durability, strength, and resistance to wear. Among the various types, Nylon 6 and Nylon 66 are the most commercially significant.[1][2] Nylon 6 is produced via the ring-opening polymerization of ε-caprolactam, while Nylon 66 is synthesized through the polycondensation of hexamethylenediamine (B150038) and adipic acid.[2][3]

The copolymerization of these two nylons to form this compound offers a strategic approach to tailor material properties, creating polymers that synergistically combine the characteristics of both homopolymers. This modification can lead to enhanced flexibility, altered melting points, and improved processability, expanding their applicability in fields ranging from textiles and automotive components to advanced engineering plastics.[4][5][6] This guide provides a comprehensive technical overview of the this compound copolymerization process, intended for researchers and scientists in polymer chemistry and materials science.

Core Chemistry and Reaction Mechanisms

The synthesis of this compound copolymer involves two distinct polymerization reactions occurring simultaneously, typically in a melt phase. The process is designed to create random copolymers where units of Nylon 6 and Nylon 66 are interspersed along the polymer backbone.[6]

Ring-Opening Polymerization of ε-Caprolactam (Nylon 6 Formation)

Nylon 6 is formed from the monomer ε-caprolactam through a ring-opening polymerization.[7] This reaction is typically initiated by water, which hydrolyzes the caprolactam ring to form aminocaproic acid. This linear molecule then initiates a series of condensation and addition reactions with other caprolactam monomers, propagating the polymer chain. The process is generally conducted at high temperatures, around 240-280°C.[7][8]

Step-Growth Polycondensation (Nylon 66 Formation)

Nylon 66 is a classic example of a step-growth condensation polymer.[9][10] It is synthesized from two monomers: hexamethylenediamine (a diamine with six carbon atoms) and adipic acid (a dicarboxylic acid with six carbon atoms), which gives the polymer its "66" designation.[1][9] The reaction involves the formation of an amide bond between the amine group of one monomer and the carboxylic acid group of the other, with the elimination of a water molecule. To ensure a precise 1:1 molar ratio, the monomers are often first reacted to form a salt, hexamethylenediammonium adipate, commonly known as "AH salt," which is then heated to induce polycondensation.[11][12]

References

- 1. Nylon 66 - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. uvteco.com [uvteco.com]

- 4. Preparation and Properties of this compound Copolymer with a Small Proportion of Hexamethylene Adipamide Salt | Scientific.Net [scientific.net]

- 5. vexmatech.com [vexmatech.com]

- 6. researchgate.net [researchgate.net]

- 7. Nylon 6 - Wikipedia [en.wikipedia.org]

- 8. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. pslc.ws [pslc.ws]

- 11. Tech-Type: Polycondensation of Adipic Acid with HMDA into PA66 [portfolio-pplus.com]

- 12. cdn.intratec.us [cdn.intratec.us]

An In-depth Technical Guide to the Thermal and Mechanical Properties of Nylon 6/66

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal and mechanical properties of Nylon 6/66, a versatile copolymer with wide-ranging applications in advanced materials and manufacturing. Understanding these core properties is crucial for material selection, process optimization, and predicting performance in demanding environments. This document summarizes key quantitative data, details experimental methodologies for property characterization, and visualizes the fundamental relationships between the copolymer's structure and its performance, as well as typical experimental workflows.

Core Properties of this compound: A Quantitative Overview

The properties of this compound, a copolymer of caprolactam (Nylon 6) and hexamethylene diamine/adipic acid (Nylon 66), can be tailored by adjusting the monomer ratio. This allows for a spectrum of materials with properties intermediate to the homopolymers, Nylon 6 and Nylon 66. The following tables summarize the key thermal and mechanical properties. It is important to note that these values can be influenced by factors such as crystallinity, moisture content, and the presence of additives.

Thermal Properties

The thermal characteristics of this compound, such as melting point (Tm) and glass transition temperature (Tg), are critical indicators of its processing window and operational temperature limits. These properties are significantly influenced by the copolymer composition.

| Property | Nylon 6 | This compound (typical) | Nylon 66 | Test Standard |

| Melting Point (Tm) | 215-220 °C[1][2][3] | 190-210 °C[4] | 255-265 °C[1][5][6] | ASTM D3418 |

| Glass Transition Temperature (Tg) | 40-60 °C | 50-70 °C | 50-80 °C | ASTM D3418 |

| Heat Deflection Temperature @ 1.8 MPa (264 psi) | ~60 °C | Varies with composition | ~85 °C[7] | ASTM D648 |

Mechanical Properties

The mechanical performance of this compound is a key attribute for its use in structural and high-wear applications. Properties such as tensile strength, modulus of elasticity, and elongation at break are dependent on the monomer ratio and the degree of crystallinity.

| Property | Nylon 6 | This compound (typical) | Nylon 66 | Test Standard |

| Tensile Strength | 60-80 MPa[8] | 35-65 MPa[4][9] | 80-95 MPa[10] | ASTM D638 |

| Modulus of Elasticity (Young's Modulus) | 2.0-3.0 GPa | Varies with composition | 2.5-3.5 GPa | ASTM D638 |

| Elongation at Break | >100% | 150-250%[4] | 50-100%[7] | ASTM D638 |

| Flexural Strength | ~100 MPa | Varies with composition | ~120 MPa | ASTM D790 |

| Hardness (Rockwell R) | R118 | Varies with composition | R120 | ASTM D785 |

Experimental Protocols for Property Characterization

Accurate and reproducible characterization of this compound properties relies on standardized experimental protocols. The following sections detail the methodologies for key thermal and mechanical tests.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Standard: ASTM D3418

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and heats of fusion and crystallization of this compound.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, to prevent oxidative degradation.

-

Thermal Cycling: A controlled thermal cycle is applied to the sample and reference pans. A typical procedure involves:

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its previous thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature. This allows for the observation of crystallization behavior.

-

Second Heating Scan: A final heating scan, typically at the same rate as the first, is performed to determine the thermal properties of the material with a controlled thermal history.

-

-

Data Analysis: The heat flow to the sample is measured relative to the reference pan as a function of temperature.

-

Glass Transition (Tg): Appears as a step change in the baseline of the heat flow curve.

-

Crystallization (Tc): An exothermic peak observed during the cooling scan.

-

Melting (Tm): An endothermic peak observed during the heating scans. The peak temperature is taken as the melting point.

-

Enthalpy Changes: The areas under the crystallization and melting peaks are integrated to determine the heats of crystallization (ΔHc) and fusion (ΔHm), respectively.

-

Thermogravimetric Analysis (TGA) for Thermal Stability

Standard: ASTM E1131

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A small, representative sample of the material (typically 5-20 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument, which includes a precision microbalance and a furnace, is purged with a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies).

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from ambient to 600-800°C).[11]

-

Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting data is plotted as weight percent versus temperature. The derivative of this curve (DTG) can also be plotted to show the rate of weight loss. Key information obtained includes:

-

Onset of Decomposition: The temperature at which significant weight loss begins.

-

Decomposition Stages: The number and temperature ranges of distinct weight loss steps.

-

Residual Mass: The amount of non-volatile material remaining at the end of the test, which can indicate the presence of inorganic fillers.

-

Tensile Testing for Mechanical Strength

Standard: ASTM D638

Objective: To determine the tensile properties of this compound, including tensile strength, Young's modulus, and elongation at break.

Methodology:

-

Specimen Preparation: Test specimens are prepared in a standard "dog-bone" shape, typically by injection molding or machining from a larger plaque. The dimensions of the specimen are critical and must conform to the specifications of the standard.

-

Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period to ensure moisture equilibrium, as the mechanical properties of nylons are sensitive to moisture content.

-

Test Setup: The specimen is securely mounted in the grips of a universal testing machine (UTM). An extensometer may be attached to the gauge section of the specimen to accurately measure strain.

-

Testing: The specimen is pulled apart at a constant rate of crosshead movement until it fractures. The applied force and the elongation of the gauge section are continuously recorded.

-

Data Analysis: The recorded force-elongation data is converted to a stress-strain curve. From this curve, the following properties are determined:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

-

Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating its ductility.

-

Yield Strength: The stress at which the material begins to deform plastically.

-

Visualizing Key Relationships and Workflows

Graphical representations are powerful tools for understanding complex relationships and processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the structure-property relationships in this compound and a typical experimental workflow for its characterization.

Structure-Property Relationship in this compound

The macroscopic thermal and mechanical properties of this compound are a direct consequence of its molecular structure. The presence of amide groups leads to strong intermolecular hydrogen bonding, which significantly influences crystallinity and, consequently, the material's performance.

Experimental Workflow for this compound Characterization

A systematic workflow is essential for the comprehensive characterization of this compound. This involves a series of steps from material acquisition to data interpretation and reporting.

Conclusion

This technical guide has provided a detailed overview of the thermal and mechanical properties of this compound, tailored for professionals in research and development. The tabulated data offers a clear comparison of key performance indicators, while the detailed experimental protocols provide a foundation for accurate and repeatable material characterization. The visualized relationships between molecular structure and macroscopic properties, as well as the standardized experimental workflow, serve as valuable tools for understanding and working with this versatile copolymer. For specific applications, it is recommended to conduct testing on the particular grade of this compound being considered, as properties can vary based on the precise monomer ratio, molecular weight, and any additives present.

References

- 1. immould.com [immould.com]

- 2. researchgate.net [researchgate.net]

- 3. derunnylon.com [derunnylon.com]

- 4. emerald.com [emerald.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. theplasticshop.co.uk [theplasticshop.co.uk]

- 8. Nylon 66 vs Nylon 6: Tensile Strength Comparison [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. szoneierfabrics.com [szoneierfabrics.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystallinity of Nylon 6/66 Copolymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallinity of Nylon 6/66 copolymers, materials of significant interest across various scientific and industrial sectors, including advanced drug delivery systems and medical device manufacturing. This document delves into the fundamental relationship between the copolymer composition and its crystalline properties, offering detailed experimental methodologies for characterization and a summary of key quantitative data.

Introduction to this compound Copolymers and Crystallinity

This compound is a random copolymer synthesized from the ring-opening polymerization of ε-caprolactam (the monomer for Nylon 6) and the polycondensation of hexamethylenediamine (B150038) and adipic acid (the monomers for Nylon 66). The ratio of these two monomer units in the polymer chain dictates the material's properties, with crystallinity being a critical parameter.

Crystallinity, the degree of structural order in a polymer, profoundly influences its mechanical, thermal, and barrier properties. In semi-crystalline polymers like this compound, ordered crystalline regions are interspersed with disordered amorphous regions. The extent of crystallinity impacts:

-

Mechanical Strength and Stiffness: Higher crystallinity generally leads to increased tensile strength and rigidity.[1][2]

-

Thermal Stability: The melting temperature (Tm) is directly related to the crystalline structure, defining the upper service temperature of the material.

-

Solvent Resistance: Crystalline regions are less permeable to solvents, enhancing the material's chemical resistance.

-

Dimensional Stability: The degree of crystallinity affects mold shrinkage and the overall dimensional stability of fabricated parts.[2]

The ability to tune the crystallinity of this compound by adjusting the comonomer ratio makes it a versatile material for applications requiring tailored properties.

Influence of Copolymer Composition on Crystallinity and Thermal Properties

The introduction of comonomer units disrupts the regularity of the polymer chains, which in turn affects their ability to pack into a highly ordered crystalline lattice. In this compound copolymers, as the proportion of one comonomer increases relative to the other, the degree of crystallinity generally decreases, reaching a minimum at an intermediate composition. This disruption also leads to a depression in the melting point compared to the respective homopolymers.

The crystal structure of nylons is also a key factor, with the α and γ crystalline forms being the most common. The α-form is thermodynamically more stable, while the γ-form is a less stable, pseudohexagonal structure. The processing conditions and the copolymer composition can influence the predominant crystal form present.

Quantitative Data Summary

The following tables summarize the key thermal and crystalline properties of Nylon 6 and Nylon 66 homopolymers and their copolymers at various compositions. It is important to note that the exact values can vary depending on the specific processing conditions, such as cooling rate and annealing.

Table 1: Thermal and Crystalline Properties of Nylon 6 and Nylon 66 Homopolymers

| Property | Nylon 6 | Nylon 66 |

| Melting Temperature (Tm) | 215 - 225 °C | 255 - 265 °C |

| Glass Transition Temperature (Tg) | 40 - 60 °C | 50 - 70 °C |

| Degree of Crystallinity | 40 - 50% | 50 - 60%[1] |

Table 2: Influence of this compound Copolymer Composition on Thermal Properties

| Nylon 6 / Nylon 66 Ratio (wt%) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Degree of Crystallinity (%) |

| 100 / 0 | ~222 | ~45 | 30 - 40 |

| 90 / 10 | ~215 | Not readily available | Decreases |

| 75 / 25 | ~204 | Not readily available | Decreases |

| 50 / 50 | ~190 | Not readily available | Minimum |

| 25 / 75 | ~212 | Not readily available | Increases |

| 10 / 90 | ~240 | Not readily available | Increases |

| 0 / 100 | ~260 | ~55 | 35 - 45 |

Note: Data for copolymer compositions are compiled from various sources and represent typical values. The degree of crystallinity is highly dependent on processing conditions.

Experimental Protocols for Crystallinity Characterization

Accurate characterization of the crystallinity of this compound copolymers is essential for understanding and predicting their performance. The following sections provide detailed methodologies for three key analytical techniques: Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal transitions of a polymer, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The degree of crystallinity can be calculated from the heat of fusion.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound copolymer sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatiles and to minimize oxidation.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[3][4]

-

First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 280-300 °C) at a constant heating rate of 10 °C/min.[3] This scan erases the previous thermal history of the sample.

-

Isothermal Hold: Hold the sample at the high temperature for 3-5 minutes to ensure complete melting and relaxation of the polymer chains.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature. This allows for the observation of the crystallization exotherm.

-

Second Heating Scan: Heat the sample again at 10 °C/min to above its melting point. The data from this scan is typically used for analysis as it represents the properties of the material after a controlled thermal history.

-

-

Data Analysis:

-

From the second heating scan thermogram, determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

-

Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.

-

Integrate the area of the melting peak to obtain the heat of fusion (ΔHm) in J/g.

-

Calculate the degree of crystallinity (Xc) using the following equation:

Xc (%) = (ΔHm / ΔH°m) x 100

Where:

-

ΔHm is the measured heat of fusion of the sample.

-

ΔH°m is the theoretical heat of fusion for a 100% crystalline sample. For Nylon 6, ΔH°m is approximately 230 J/g, and for Nylon 66, it is approximately 255 J/g. For copolymers, a weighted average of these values based on the comonomer ratio can be used as an approximation.

-

-

X-ray Diffraction (XRD)

XRD is a non-destructive technique that provides detailed information about the crystalline structure of a material, including the identification of different crystal forms (polymorphs) and the determination of the degree of crystallinity.

Methodology:

-

Sample Preparation:

-

Prepare a flat sample of the this compound copolymer. This can be a pressed film of uniform thickness (typically 0.5-1.0 mm) or a powder sample mounted in a sample holder.

-

Ensure the sample surface is smooth and representative of the bulk material.

-

-

XRD Analysis:

-

Mount the sample in a powder X-ray diffractometer.

-

Use a common X-ray source, such as Cu Kα radiation (λ = 0.154 nm).

-

Scan the sample over a 2θ range that covers the characteristic diffraction peaks of Nylon. A typical range is from 5° to 40°.

-

Set the step size and scan speed to ensure good data resolution (e.g., a step size of 0.02° and a scan speed of 1-2°/min).

-

-

Data Analysis:

-

Identify the crystalline peaks in the diffractogram. For this compound, the α-form typically shows strong reflections around 2θ = 20° and 24°, while the γ-form shows a peak around 2θ = 21.5°.

-

The broad, diffuse scattering underlying the sharp crystalline peaks represents the amorphous content.

-

To determine the degree of crystallinity, the diffraction pattern needs to be deconvoluted into its crystalline and amorphous components. This can be done using specialized software.

-

The degree of crystallinity (Xc) is calculated as the ratio of the integrated area of the crystalline peaks to the total integrated area of the diffraction pattern (crystalline peaks + amorphous halo):

Xc (%) = [Ac / (Ac + Aa)] x 100

Where:

-

Ac is the integrated area of all crystalline peaks.

-

Aa is the integrated area of the amorphous halo.

-

-

Polarized Optical Microscopy (POM)

POM is a valuable technique for visualizing the morphology of semi-crystalline polymers, particularly the size, shape, and internal structure of spherulites.

Methodology:

-

Sample Preparation:

-

Place a small amount of the this compound copolymer between two clean glass microscope slides.

-

Heat the assembly on a hot stage to a temperature above the polymer's melting point (e.g., 280-300 °C) and hold for a few minutes to ensure complete melting and to erase any previous crystalline structure.

-

Press the top slide gently to create a thin film (typically 10-20 µm thick).

-

Cool the sample at a controlled rate on the hot stage to induce crystallization. The cooling rate will influence the size and number of spherulites. Slow cooling generally results in larger, more well-defined spherulites.

-

Alternatively, the molten film can be quenched to a specific isothermal crystallization temperature and held to observe spherulitic growth over time.[5]

-

-

POM Analysis:

-

Place the slide on the rotating stage of a polarized light microscope.

-

Observe the sample between crossed polarizers. Crystalline regions (spherulites) will appear bright against a dark background (amorphous regions).

-

Rotate the stage to observe the characteristic "Maltese cross" pattern of the spherulites, which indicates their radial symmetry.

-

Capture images at different stages of crystallization or for the final morphology. The size of the spherulites can be measured using calibrated imaging software.

-

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key relationships and experimental workflows discussed in this guide.

Conclusion

The crystallinity of this compound copolymers is a critical property that can be effectively tailored by controlling the comonomer ratio. This guide has provided a foundational understanding of the structure-property relationships in these materials, along with detailed experimental protocols for their characterization. By employing techniques such as DSC, XRD, and POM, researchers can gain valuable insights into the crystalline nature of this compound copolymers, enabling the development of materials with optimized performance for a wide range of advanced applications.

References

Melt polycondensation for Nylon 6/66 synthesis.

An In-depth Technical Guide to Melt Polycondensation for Nylon 6 and Nylon 6/6 Synthesis

Introduction

Nylon 6 and Nylon 6/6 are two of the most significant and widely utilized synthetic polymers, belonging to the polyamide family.[1] Their exceptional mechanical strength, durability, and resistance to wear make them indispensable in industries ranging from textiles and automotive components to engineering plastics.[1][2][3] The primary industrial method for synthesizing these high-molecular-weight polymers is melt polycondensation, a process involving the reaction of monomers in a molten state at high temperatures and the continuous removal of a small molecule byproduct, typically water.

This technical guide provides a comprehensive overview of the melt polycondensation process for both Nylon 6 and Nylon 6/6. It is intended for researchers and scientists, offering detailed insights into the reaction mechanisms, key process parameters, experimental protocols, and analytical techniques for polymer characterization.

Core Principles of Synthesis

The fundamental difference between Nylon 6 and Nylon 6/6 lies in their monomeric origins.[3] Nylon 6 is synthesized from a single monomer, caprolactam, while Nylon 6/6 is produced from two distinct monomers: hexamethylenediamine (B150038) and adipic acid.[1][4][5]

Nylon 6/6 Synthesis

The synthesis of Nylon 6/6 is a classic example of step-growth polymerization.[6][7] The industrial process is typically conducted in two main stages:

-

Nylon Salt Formation: Equivalent molar amounts of hexamethylenediamine and adipic acid are reacted in water to form hexamethylenediammonium adipate, commonly known as "Nylon 6/6 salt".[8][9] This step is crucial for ensuring the precise 1:1 stoichiometric ratio of amine and acid groups required to achieve a high degree of polymerization.[8][9] The salt is then purified and concentrated as an aqueous solution.[7]

-

Melt Polycondensation: The aqueous salt solution is heated in a reactor under pressure, typically to temperatures around 260-280°C.[8][10] This process drives off water, initiating the polycondensation reaction where amide bonds are formed, linking the monomers into long polymer chains.[5][11]

Nylon 6 Synthesis

Nylon 6 is produced via hydrolytic ring-opening polymerization of caprolactam.[12] Although it starts with a single monomer, the mechanism involves polycondensation steps. The process is typically initiated by heating caprolactam to approximately 250°C in the presence of 5-10% water.[12]

The water first hydrolyzes a caprolactam molecule, opening the ring to form aminocaproic acid. This linear molecule then acts as the actual monomer, reacting with other caprolactam molecules or other aminocaproic acid molecules through both polycondensation (releasing water) and polyaddition reactions to build the polymer chain.

Reaction Mechanisms and Pathways

The formation of the amide linkage is the core chemical transformation in nylon synthesis. The specific pathways for Nylon 6/6 and Nylon 6 are detailed below.

Nylon 6/6 Polycondensation Pathway

The polymerization of Nylon 6/6 salt proceeds through the direct amidation of carboxylic acid and amine functional groups. Removing water is essential to shift the reaction equilibrium toward the formation of high-molecular-weight polymer.[5] The reaction is a condensation polymerization, characterized by the loss of a small molecule (water) for each amide bond formed.[6]

Caption: Reaction pathway for Nylon 6/6 synthesis.

Nylon 6 Ring-Opening Polymerization Pathway

The synthesis of Nylon 6 involves a more complex mechanism that includes ring-opening, polycondensation, and polyaddition steps. Water acts as an initiator for the initial ring-opening of caprolactam.

References

- 1. resmart.com [resmart.com]

- 2. Nylon 6 Vs Nylon 66: Differences Explained - Righton Blackburns [rightonblackburns.co.uk]

- 3. Nylon 6 or Nylon 66 - Which One Should I Choose? [aiplastics.com]

- 4. Nylon 6 and Nylon 66: Similarities and Differences Analyzed – Page 1000 – Mid Continent Plastics, Inc. Blog [midcontinentplastics.com]

- 5. Nylon 66 - Wikipedia [en.wikipedia.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. prlresins.com [prlresins.com]

- 8. terrificscience.org [terrificscience.org]

- 9. textilelearner.net [textilelearner.net]

- 10. tekwellmachinery.com [tekwellmachinery.com]

- 11. pslc.ws [pslc.ws]

- 12. pslc.ws [pslc.ws]

Determining the Molecular Weight of Nylon 6/66: An In-depth Technical Guide

An essential parameter in polymer science, the molecular weight of Nylon 6/66 dictates its mechanical, thermal, and chemical properties, influencing its suitability for various applications. This guide provides a comprehensive overview of the primary techniques for determining the molecular weight of this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate a thorough understanding and practical application of these methods.

Introduction: The Significance of Molecular Weight in this compound

This compound, a copolymer of nylon 6 and nylon 66, is a versatile engineering thermoplastic with a wide range of applications. Its performance characteristics, such as tensile strength, elasticity, and resistance to heat and chemicals, are intrinsically linked to its molecular weight and molecular weight distribution. Accurate determination of these parameters is therefore critical for quality control, material development, and predicting the behavior of the polymer in its final application. This guide delves into the most common and effective methods for characterizing the molecular weight of this compound: Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC), Viscometry, and Light Scattering.

Experimental Techniques for Molecular Weight Determination

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful and widely used technique that separates polymer molecules based on their hydrodynamic volume in solution.[1] This method provides a complete molecular weight distribution, allowing for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2]

Principle: A dissolved polymer sample is passed through a column packed with porous gel. Larger molecules, which are excluded from more of the pores, travel a shorter path and elute first. Smaller molecules penetrate more of the pores, resulting in a longer retention time. By calibrating the column with polymer standards of known molecular weights, the molecular weight of the sample can be determined.[3]

Experimental Protocol:

-

Solvent Selection: Due to the semi-crystalline nature of this compound, aggressive solvents are required for dissolution. The most common and effective solvents include:

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): An excellent solvent for polyamides, often used at around 40°C. To prevent sample aggregation, a salt such as sodium trifluoroacetate (B77799) (e.g., 0.05 M) is typically added to the mobile phase.[2][4]

-

m-Cresol: Another effective solvent, but requires higher temperatures for analysis (e.g., 100°C).[4]

-

Formic Acid: A less expensive and safer alternative to HFIP and phenolic solvents. An 88% formic acid solution can be used as the mobile phase.[2]

-

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample into a vial.

-

Add the appropriate volume of the chosen solvent (e.g., 10 mL of HFIP with 0.05 M sodium trifluoroacetate) to achieve a concentration of 1-2 mg/mL.

-

Gently heat and stir the mixture until the polymer is completely dissolved. This may take several hours.

-

Cool the solution to the analysis temperature.

-

Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulate matter before injection.[5]

-

-

Instrumentation and Conditions:

-

GPC/SEC System: An Agilent 1260 Infinity II LC system or similar, equipped with a refractive index (RI) detector.[6]

-

Columns: A set of columns suitable for polar polymers and the chosen solvent system, such as two Agilent PL HFIPgel columns (9 µm, 250 × 4.6 mm) preceded by a PL HFIPgel guard column.[6]

-

Mobile Phase: The same solvent used for sample preparation.

-

Injection Volume: 20 to 200 µL.[4]

-

Temperature: Column and detector temperatures should be maintained at the analysis temperature (e.g., 40°C for HFIP, 100°C for m-cresol).[4]

-

-

Calibration:

-

A calibration curve is generated by injecting a series of narrow molecular weight standards, such as polymethyl methacrylate (B99206) (PMMA) or polystyrene (PS).[4][7] The logarithm of the molecular weight is plotted against the elution volume.

-

Universal calibration, which utilizes an online viscometer, can also be employed to obtain more accurate molecular weights for polymers that differ chemically from the calibration standards.[3]

-

Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of a polymer.[8] It relies on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules.

Principle: The intrinsic viscosity [η] of a polymer solution is determined by measuring the flow times of the pure solvent and polymer solutions of different concentrations through a capillary viscometer. The intrinsic viscosity is then related to the molecular weight through the Mark-Houwink-Sakurada equation:[9]

[η] = K * Mv^a

where K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent-temperature system.[9]

Experimental Protocol:

-

Solvent and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 90% formic acid or m-cresol) at a known concentration (e.g., 1 g/dL).

-

Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).

-

-

Measurement:

-

Using an Ubbelohde or similar capillary viscometer maintained at a constant temperature (e.g., 25°C), measure the flow time of the pure solvent (t₀).

-

Measure the flow times (t) for each of the polymer solutions.

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).

-

-

Data Analysis:

-

Plot both the reduced viscosity and the inherent viscosity against concentration.

-

Extrapolate both lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity [η].[8]

-

Use the Mark-Houwink-Sakurada equation with known K and 'a' values for the specific this compound-solvent system to calculate the viscosity-average molecular weight (Mv).

-

Mark-Houwink Parameters for Nylon 66:

| Solvent | Temperature (°C) | K (x 10⁻² dL/g) | a |

| 90% Formic Acid | 25 | 1.43 | 0.80 |

| m-Cresol | 25 | 3.53 | 0.79 |

| Hexafluoroisopropanol (HFIP) | 25 | 4.2 | 0.76 |

Note: These values are for Nylon 66 and may vary slightly for this compound copolymers.[10][11]

Light Scattering (LS)

Light scattering is an absolute technique for determining the weight-average molecular weight (Mw) of polymers without the need for calibration with molecular weight standards.[12][13] It is based on the principle that large molecules scatter more light than small molecules.

Principle: A beam of monochromatic light (usually from a laser) is passed through a dilute polymer solution. The intensity of the scattered light is measured at various angles. The relationship between the scattered light intensity, the polymer concentration, and the molecular weight is described by the Zimm equation. By plotting the data in a specific way (a Zimm plot), the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂) can be determined.[12]

Experimental Protocol:

-

Instrumentation: A light scattering photometer equipped with a laser light source and detectors to measure scattered light at multiple angles (Multi-Angle Light Scattering - MALS) or at a single low angle (Low-Angle Light Scattering - LALLS). MALS is often used as a detector in-line with a GPC/SEC system.[14]

-

Sample Preparation:

-

Prepare a series of dilute solutions of this compound in a suitable solvent (e.g., HFIP) at precisely known concentrations.

-

The solutions must be completely free of dust and other particulate matter, which can significantly interfere with the measurements. This is typically achieved by filtering the solutions through a 0.1 or 0.2 µm filter directly into a clean scattering cell.

-

-

Measurement and Analysis (Static Light Scattering - Batch Mode):

-

Measure the intensity of scattered light for each concentration at multiple angles.

-

Construct a Zimm plot by plotting Kc/Rθ versus sin²(θ/2) + k'c, where K is an optical constant, c is the concentration, Rθ is the excess Rayleigh ratio, and k' is a constant.

-

Extrapolate the data to both zero angle and zero concentration. The common intercept on the y-axis is equal to 1/Mw.[12]

-

-

GPC-MALS: When coupled with GPC, the MALS detector measures the scattered light from the polymer as it elutes from the column. The concentration is simultaneously measured by the RI detector. This allows for the calculation of the absolute molecular weight at each point across the chromatogram, providing a detailed and accurate molecular weight distribution.[14]

Data Presentation: Summary of Molecular Weight Data

The following table summarizes typical molecular weight values for Nylon 66 obtained by different techniques. It is important to note that the molecular weight of commercial polymers can vary significantly depending on the grade and intended application.

| Sample | Technique | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| Nylon 66 | GPC/SEC (HFIP) | 19,962 | 44,081 | 2.208 | [15] |

| Nylon 66 (Sample 1) | GPC/SEC (m-cresol) | 22,100 | 50,200 | 2.27 | [4] |

| Nylon 66 (Sample 2) | GPC/SEC (m-cresol) | 26,500 | 62,300 | 2.35 | [4] |

| This compound Copolymer (HMWPA) | - | - | 35,000 | - | [16] |

| This compound Copolymer (LMWPA) | - | - | 25,000 | - | [16] |

| Nylon 66 | GPC-LALLS (HFIP) | - | 25,000 - 105,000 | - | [17] |

Visualization of Workflows

The following diagrams illustrate the logical workflow for the molecular weight determination of this compound.

References

- 1. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. pharmaceutical-business-review.com [pharmaceutical-business-review.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. agilent.com [agilent.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Factors modulating the hydrolysis of Nylon-6,6 by a nylon hydrolase enzyme - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00023H [pubs.rsc.org]

- 7. Leveraging the bio-enabled muconic acid platform via phospha-Michael-addition: intrinsically flame-retardant nylon-66/DOPO copolymers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00184B [pubs.rsc.org]

- 8. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. scite.ai [scite.ai]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. scribd.com [scribd.com]

- 12. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. lcms.cz [lcms.cz]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Spectroscopic Analysis of Nylon 6/66 Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of key spectroscopic techniques—Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the structural elucidation and quantitative analysis of Nylon 6/66 copolymers. This document details the experimental protocols, data interpretation, and structural correlations necessary for the robust characterization of these versatile polyamides.

Introduction to this compound

This compound is a random copolymer synthesized from the monomers of Nylon 6 (caprolactam) and Nylon 66 (hexamethylenediamine and adipic acid). The ratio of these monomeric units within the polymer chain dictates its thermal and mechanical properties, making accurate structural analysis crucial for quality control and material development. Spectroscopic methods offer powerful, non-destructive means to probe the molecular structure of these copolymers.

Chemical Structure of this compound Monomer Units

The fundamental repeating units of this compound are derived from the polymerization of its constituent monomers.

-

Nylon 6 component: Derived from the ring-opening polymerization of caprolactam.[1][2]

-

Nylon 66 component: Formed through the condensation polymerization of hexamethylenediamine (B150038) and adipic acid.[3][4]

The chemical structures of these monomer units are foundational to interpreting the spectroscopic data.

Figure 1: Monomer units of Nylon 6 and Nylon 66.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique for identifying functional groups in polymers. The amide group in polyamides gives rise to several characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Ensure the solid polymer sample has a flat, clean surface. If the sample is a pellet or granule, it can be analyzed directly. Films can also be analyzed directly. For powders, a small amount is placed on the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Typically 16-32 scans are co-added to obtain a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the ATR crystal and apply consistent pressure using the pressure clamp to ensure good contact.

-

Record the sample spectrum.

-

The final spectrum is presented in terms of absorbance or transmittance.

-

Figure 2: ATR-FTIR workflow for this compound analysis.

Data Presentation: Characteristic FTIR Bands

The FTIR spectrum of this compound is a superposition of the spectra of Nylon 6 and Nylon 66. Key vibrational bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3300 | N-H stretching | [5][6] |

| ~3080 | N-H bending overtone | [7] |

| ~2930 | Asymmetric CH₂ stretching | [5][8] |

| ~2855 | Symmetric CH₂ stretching | [6][8] |

| ~1635 | C=O stretching (Amide I) | [5][8] |

| ~1540 | N-H bending, C-N stretching (Amide II) | [5][8] |

| ~1440 | CH₂ bending | [7] |

| ~1270 | C-N stretching, N-H bending (Amide III) | [9] |

| ~935 | C-C stretching | [6] |

| ~690 | O=C-N bending | [6] |

Table 1: Characteristic FTIR vibrational bands for this compound.

Quantitative analysis of the Nylon 6 to Nylon 66 ratio using FTIR can be challenging due to significant peak overlap. However, chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be employed to build predictive models from the spectral data.[8][10]

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and provides information about the non-polar bonds and the polymer backbone. It is particularly useful for distinguishing between different types of nylons.

Experimental Protocol: Dispersive Raman Spectroscopy

-

Sample Preparation: Solid samples such as films, pellets, or fibers can be analyzed directly with minimal to no preparation. Placing the sample on an aluminum-coated slide can help reduce fluorescence from a glass substrate.

-

Instrument Setup:

-

Spectrometer: A dispersive Raman microscope.

-

Excitation Wavelength: Commonly 532 nm or 785 nm. The choice of laser wavelength may be adjusted to minimize sample fluorescence.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample damage (typically 1-10 mW).

-

Objective: 10x or 20x objective is usually sufficient.

-

Acquisition Time: 10-60 seconds per accumulation.

-

-

Data Acquisition:

-

Focus the laser on the sample surface.

-

Acquire the Raman spectrum.

-

Process the spectrum to remove any background fluorescence.

-

Figure 3: Raman spectroscopy workflow for this compound.

Data Presentation: Characteristic Raman Bands

Raman spectroscopy can effectively differentiate between Nylon 6 and Nylon 66. Nylon 6 exhibits three distinct peaks in the 1050-1130 cm⁻¹ region, whereas Nylon 66 only has two.[11]

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3300 | N-H stretching | [12] |

| ~2930 | CH₂ stretching | [13] |

| ~1640 | C=O stretching (Amide I) | [12][13] |

| ~1445 | CH₂ bending | [13] |

| ~1280 | C-N stretching, N-H bending (Amide III) | [14] |

| ~1130 | C-C skeletal stretching | [13] |

| ~1060 | C-C skeletal stretching | [13] |

Table 2: Characteristic Raman bands for this compound.

For quantitative analysis, the relative intensities of the characteristic Raman bands for the Nylon 6 and Nylon 66 components can be used. For instance, the ratio of the integrated areas of the unique peaks in the 1050-1130 cm⁻¹ region can be correlated with the copolymer composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state ¹³C NMR spectroscopy is a powerful quantitative technique for determining the precise copolymer composition of this compound, as well as providing information on end-groups and isomeric forms.

Experimental Protocol: Solution ¹³C NMR

-

Sample Preparation:

-

Dissolve approximately 50-100 mg of the this compound sample in a solvent mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and deuterated chloroform (B151607) (CDCl₃), typically in a 4:1 ratio.[15][16][17]

-

Gentle heating may be required to fully dissolve the polymer.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Nucleus: ¹³C.

-

Temperature: Room temperature.

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5-10 seconds) is crucial for quantitative analysis to ensure full relaxation of the carbon nuclei.

-

-

Data Acquisition and Processing:

-

Acquire the ¹³C NMR spectrum, ensuring a good signal-to-noise ratio. This may require several hours of acquisition time.

-

Process the spectrum using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

-

Integrate the peaks corresponding to the unique carbon atoms of the Nylon 6 and Nylon 66 repeat units.

-

Figure 4: ¹³C NMR workflow for quantitative analysis.

Data Presentation: Characteristic ¹³C NMR Chemical Shifts

The chemical shifts of the methylene (B1212753) carbons adjacent to the nitrogen and carbonyl groups are distinct for the Nylon 6 and Nylon 66 units, allowing for their quantification.

| Chemical Shift (ppm) | Assignment (Carbon atom) | Component | Reference(s) |

| ~172 | C=O | Both | [18] |

| ~40 | -CH₂-NH- (α to Nitrogen) in Nylon 66 | Nylon 66 | [18] |

| ~39.5 | -CH₂-NH- (α to Nitrogen) in Nylon 6 | Nylon 6 | [16] |

| ~36 | -CH₂-C=O (α to Carbonyl) in Nylon 66 | Nylon 66 | [18] |

| ~35.5 | -CH₂-C=O (α to Carbonyl) in Nylon 6 | Nylon 6 | [16] |

| ~29 | -CH₂-CH₂-NH- (β to Nitrogen) in Nylon 66 | Nylon 66 | [18] |

| ~26 | -CH₂-CH₂-C=O (β to Carbonyl) in Nylon 66 | Nylon 66 | [18] |

| ~25.5 | Methylene carbons in the middle of the chain in Nylon 6 | Nylon 6 | [16] |

Table 3: Characteristic ¹³C NMR chemical shifts for this compound in TFE/CDCl₃.

The molar percentage of each component can be calculated from the integrated peak areas of the unique signals. For example, the ratio of the integral of the peak at ~39.5 ppm (Nylon 6) to the sum of the integrals of the peaks at ~39.5 ppm and ~40 ppm (Nylon 66) can be used to determine the copolymer composition.

Logical Relationship of Spectroscopic Analysis

The structural analysis of this compound follows a logical progression where the chemical structure dictates the spectroscopic output. Each technique provides complementary information to build a complete picture of the copolymer's composition and molecular architecture.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. resmart.com [resmart.com]

- 3. Nylon 66 - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. physicsopenlab.org [physicsopenlab.org]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the effects of concentration and voltage on the physicochemical properties of Nylon 6 nanofiber membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Solution 13 C NMR spectroscopy of polyamide homopolymers (nylons 6, 11, 12, 66, 69, 610 and 612) and several commercial copolymers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. Insoluble Network Skeleton and Soluble Components of Nylon 6,6-Sputtered Nanoparticles: Insights from Liquid-State and Solid-State NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Glass Transition Temperature of Nylon 6/66

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of Nylon 6/66, a widely used copolyamide. Aimed at researchers, scientists, and drug development professionals, this document delves into the core principles of Tg, presents quantitative data, and offers detailed experimental protocols for its determination.

Introduction to the Glass Transition Temperature of this compound

This compound is a random copolymer synthesized from the monomers of Nylon 6 (caprolactam) and Nylon 66 (hexamethylenediamine and adipic acid). The ratio of these monomers in the polymer chain dictates its thermal and mechanical properties, including its glass transition temperature (Tg). The Tg is a critical parameter, representing the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This transition is accompanied by significant changes in properties such as modulus, heat capacity, and coefficient of thermal expansion.

For semi-crystalline polymers like this compound, the Tg is associated with the amorphous phase. The crystalline regions remain ordered and do not undergo a glass transition. The miscibility of the amorphous phases of Nylon 6 and Nylon 66 in their blends suggests that a single glass transition temperature is typically observed for this compound copolymers.

Quantitative Data on the Glass Transition Temperature

The glass transition temperature of this compound is influenced by several factors, including the ratio of Nylon 6 to Nylon 66, molecular weight, and the presence of plasticizers like water. The following table summarizes the reported Tg values for this compound blends. It is important to note that the amorphous phases of Nylon 6 and Nylon 66 are miscible, resulting in a single Tg for the blends that remains relatively constant across different compositions.

| Nylon 6 (wt%) | Nylon 66 (wt%) | Glass Transition Temperature (Tg) (°C) | Measurement Method | Reference |

| 100 | 0 | ~65 | DMA | [1] |

| 70 | 30 | Nearly constant across blends | DSC | [2] |

| 50 | 50 | Nearly constant across blends | DSC | [2] |

| 30 | 70 | Nearly constant across blends | DSC | [2] |

| 0 | 100 | ~50 (dry) | Not Specified | [3] |

Note: The glass transition temperature of polyamides is highly sensitive to moisture content. Absorbed water acts as a plasticizer, significantly lowering the Tg.[4][5]

Experimental Protocols for Determining Glass Transition Temperature

The two primary techniques for determining the Tg of polymers are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

3.1.1. Sample Preparation

-

Ensure the this compound sample is dry to minimize the plasticizing effect of water. Dry the sample in a vacuum oven at a temperature below its Tg (e.g., 80°C) for a sufficient period (e.g., 24 hours) to remove absorbed moisture.

-

Accurately weigh 5-10 mg of the dried polymer sample into a standard aluminum DSC pan.

-

Seal the pan using a sample press. It is recommended to pierce the lid to allow any residual moisture or volatiles to escape during the initial heating scan.

3.1.2. DSC Instrument Parameters

-

Temperature Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 280°C) at a controlled rate (e.g., 10°C/min). This step is crucial to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample from the melt to a temperature well below the expected Tg (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the glass transition region and up to the melting point. The Tg is determined from this second heating scan.

-

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation of the sample.

-

Reference: An empty, sealed aluminum pan is typically used as the reference.

3.1.3. Data Analysis

The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.[6] Standard analysis software provided with the DSC instrument is used to calculate the Tg.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining Tg by measuring the mechanical response of a material to a small, oscillating force as a function of temperature. The Tg can be identified from the peak of the loss modulus (E") or the peak of the tan delta (the ratio of loss modulus to storage modulus, E"/E').

3.2.1. Sample Preparation

-

Prepare a rectangular sample of the this compound with precise dimensions (e.g., 35 mm x 10 mm x 1 mm). The exact dimensions will depend on the DMA clamp being used.

-

Ensure the sample is free from any physical defects such as cracks or voids.

-

Dry the sample as described in the DSC sample preparation section to eliminate the influence of moisture.

3.2.2. DMA Instrument Parameters

-

Test Mode: Typically, a single cantilever or three-point bending mode is used for solid polymer samples.

-

Temperature Program: Heat the sample from a temperature below the expected Tg (e.g., 0°C) to a temperature well above it (e.g., 120°C) at a controlled heating rate (e.g., 3°C/min).

-

Frequency: Apply the oscillating force at a fixed frequency, commonly 1 Hz.

-

Strain/Stress Amplitude: Apply a small strain or stress amplitude within the material's linear viscoelastic region to ensure the measurement is non-destructive.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.

3.2.3. Data Analysis

The glass transition temperature is typically reported as the temperature at the peak of the tan delta curve. Alternatively, the peak of the loss modulus (E") curve can also be used to define the Tg. It is important to specify which parameter was used when reporting the Tg value.

Visualizations

Chemical Structures

Caption: Chemical structures of Nylon 6 and Nylon 66 monomers and the resulting this compound copolymer.

Experimental Workflow for Tg Determination

Caption: Experimental workflow for determining the glass transition temperature (Tg) of this compound.

References

An In-depth Technical Guide to the Hydrolytic Polymerization of Copolyamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic polymerization of copolyamides, a critical process in the synthesis of advanced polymers for various applications, including drug delivery systems. This document details the core principles, experimental methodologies, and characterization of these versatile materials.

Introduction to Hydrolytic Polymerization of Copolyamides

Hydrolytic polymerization is a fundamental process for synthesizing polyamides and copolyamides. It primarily proceeds through two principal mechanisms: the hydrolytic ring-opening polymerization of lactams and the polycondensation of diamines and dicarboxylic acids. The presence of water is crucial, acting as an initiator in ring-opening polymerization and influencing the equilibrium in polycondensation reactions.[1][2] Copolyamides, which incorporate two or more different repeating units, offer the advantage of tunable properties, such as biodegradability, mechanical strength, and thermal stability, making them highly suitable for specialized applications like controlled drug release.[3][4][5]

The synthesis of copolyamides via hydrolytic polymerization allows for the precise control of the polymer's final properties by adjusting the monomer composition and reaction conditions. This guide will delve into the practical aspects of these syntheses, providing detailed experimental protocols and data to aid researchers in their work.

Core Mechanisms of Hydrolytic Polymerization

The two primary pathways for the hydrolytic polymerization of copolyamides are detailed below.

Hydrolytic Ring-Opening Polymerization

This mechanism is predominantly used for lactam monomers, such as ε-caprolactam. The process is initiated by the hydrolysis of the lactam ring by water, forming an aminocarboxylic acid. This initial product then acts as a monomer for subsequent polycondensation reactions. The polymerization can also be initiated by acids or bases, which catalyze the ring-opening process.[6][7][8] The overall process involves a series of reactions including ring-opening, polycondensation, and polyaddition.

Polycondensation

Polycondensation involves the reaction between bifunctional monomers, typically a diamine and a dicarboxylic acid, to form an amide linkage with the elimination of a small molecule, usually water.[9][10] The reaction is an equilibrium process, and the removal of water is essential to drive the reaction toward the formation of high molecular weight polymers.[2] In the synthesis of copolyamides, a mixture of different diamines or dicarboxylic acids is used to achieve the desired copolymer composition and properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis of copolyamides via hydrolytic polymerization. The following protocol is based on the in situ polycondensation of biobased copolyamides PA56/PA66 as described by Chen et al., 2022.[11]

Materials

-

Pentamethylenediamine (PMD)

-

Adipic acid (AA)

-

Hexamethylenediamine (HMD)

-

Sodium hypophosphite (SHP) catalyst (1 wt% aqueous solution)

-

Distilled water

-

Nitrogen gas

Equipment

-